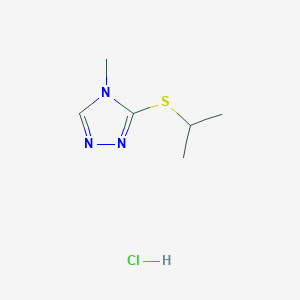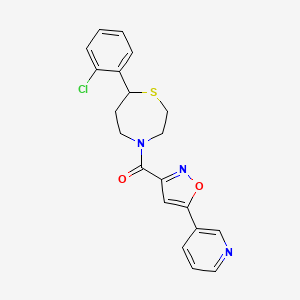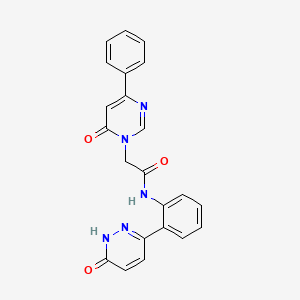
3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. It also involves analyzing the efficiency and environmental impact of the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods such as NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, and the yield of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, refractive index, specific rotation, etc. These properties can give valuable insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives, including compounds similar to 3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride, have been extensively studied for their corrosion inhibition properties. These compounds exhibit significant efficiency in protecting metals like mild steel in corrosive environments, particularly in hydrochloric and sulfuric acid media. For instance, derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have shown to offer high inhibition efficiencies, attributed to their ability to form protective layers on metal surfaces through adsorption, following Langmuir’s adsorption isotherm (Bentiss et al., 2007; Lagrenée et al., 2002).
Anticonvulsant Activity
Some triazole derivatives have been evaluated for their potential anticonvulsant activities, with findings indicating that certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles can act as selective antagonists of strychnine-induced convulsions. These compounds have been considered for further exploration as antispastic agents due to their functional similarity to glycine receptor agonists, suggesting their potential in treating spasticity (Kane et al., 1994).
Fluorescent Materials
The synthesis of triazole derivatives has also led to the exploration of their fluorescent properties. For example, 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been synthesized and shown to exhibit fluorescence. This opens up potential applications in the development of fluorescent probes and materials for various scientific and industrial purposes (Kamalraj et al., 2008).
Synthetic Applications
The reactivity and versatility of triazole derivatives make them valuable in synthetic chemistry. They serve as key intermediates in the preparation of a wide range of compounds, including those with potential biological activities. This includes the development of new methodologies for synthesizing triazole derivatives and exploring their subsequent applications in drug discovery and other fields (Moulin et al., 2010).
Bioisostere in Medicinal Chemistry
The 1,2,3-triazole ring, characteristic of compounds like 3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride, is frequently used as a bioisostere in the design of new drug analogs. Its structural features enable it to mimic various functional groups, facilitating the synthesis of compounds with diverse bioactivities, including antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-3-propan-2-ylsulfanyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-5(2)10-6-8-7-4-9(6)3;/h4-5H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCBOWBJQNZTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=CN1C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2476468.png)
![4-(tert-butyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2476469.png)



![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)





![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2476489.png)